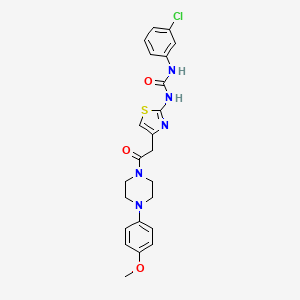

1-(3-Chlorophenyl)-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

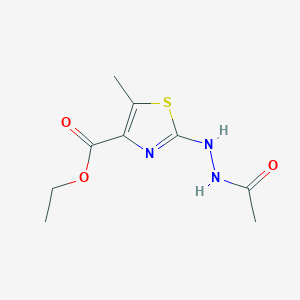

The compound is a complex organic molecule that contains several functional groups, including a urea group, a thiazole ring, and a piperazine ring. These groups are common in many pharmaceuticals and could potentially contribute to a variety of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the urea group could participate in condensation reactions, while the thiazole ring might undergo electrophilic substitution .Scientific Research Applications

Anticancer Potential

A study on the synthesis and biological evaluation of novel piperazinone derivatives, including compounds with structural similarities to the one , demonstrated significant cytotoxic activities against cancer cell lines. These compounds were synthesized through bioisosteric substitution and tested for cytotoxicity against colon and lung cancer cell lines, as well as normal cell lines, with some substituents like amine, urea, and hydrazide showing significant cytotoxicity. This suggests a potential for designing anticancer agents by manipulating electron density and group rearrangement (Ghasemi, Sharifi, & Mojarrad, 2020).

Antimicrobial and Antifungal Applications

Research into the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including structures with core similarities, revealed good to moderate activities against test microorganisms. This indicates the potential of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Pharmacological Effects

Studies on urea and thiourea derivatives doped with specific functional groups, including piperazine nucleus, have shown promising antiviral and antimicrobial activities. This highlights the compound's relevance in drug discovery for treating viral infections and bacterial diseases (Krishna Reddy, Rasheed, Subba Rao, Adam, Venkata Rami Reddy, & Raju, 2013).

Antioxidant Properties

A study on new thiazole analogues possessing urea, thiourea, and selenourea functionality demonstrated potent antioxidant activity. Compounds containing selenourea functionality, along with a halogen group, exhibited potent activity, suggesting the chemical scaffold's role in designing antioxidant agents (Bhaskara Reddy, Srinivasulu, Peddanna, Apparao, & Ramesh, 2015).

Neuropharmacological Insights

Research into the effects of an allosteric antagonist with a similar chemical structure on CB1 receptor modulation in the cerebellum provided insights into the compound's neuropharmacological potential. It demonstrated the ability to modulate cannabinoid receptor activities, suggesting applications in treating CNS diseases (Wang, Horswill, Whalley, & Stephens, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(3-chlorophenyl)-3-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN5O3S/c1-32-20-7-5-19(6-8-20)28-9-11-29(12-10-28)21(30)14-18-15-33-23(26-18)27-22(31)25-17-4-2-3-16(24)13-17/h2-8,13,15H,9-12,14H2,1H3,(H2,25,26,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEXWFSIQRPTDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[4-[(4-Ethoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2760463.png)

methanone](/img/structure/B2760464.png)

![4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2760466.png)

![N-[(4-chlorophenyl)methyl]-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2760470.png)

![1-[3-(1,2,4-Oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2760473.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2760480.png)

![2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2760481.png)